

An In-depth Technical Guide to L-Isoleucine-13C6,15N: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Isoleucine-13C6,15N

Cat. No.: B12405800

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

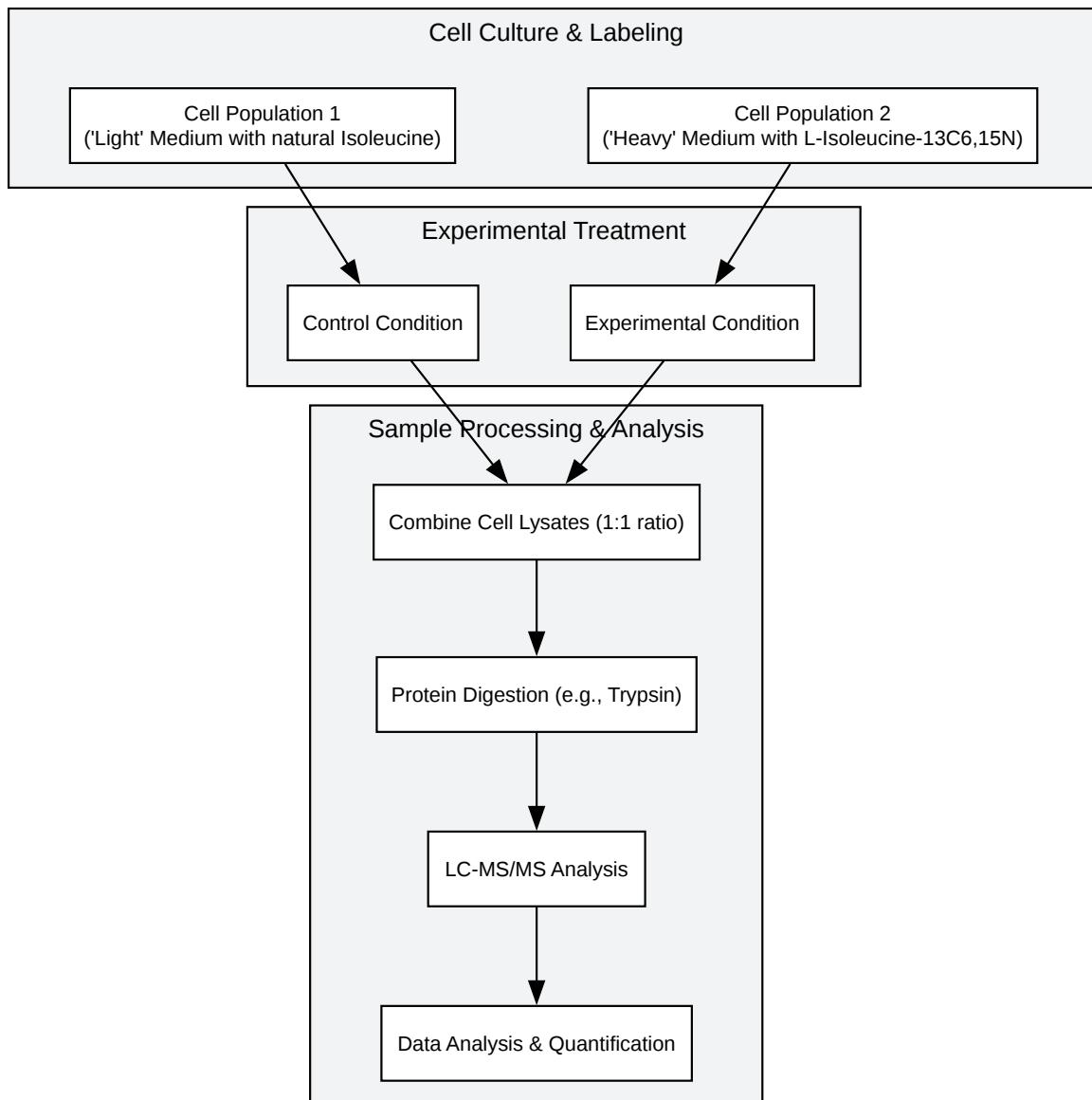
This guide provides a comprehensive overview of the chemical properties and core applications of **L-Isoleucine-13C6,15N**, a stable isotope-labeled amino acid crucial for advanced research in proteomics and metabolomics.

Core Chemical and Physical Properties

L-Isoleucine-13C6,15N is a non-radioactive, isotopically enriched form of the essential amino acid L-isoleucine. In this molecule, all six carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling results in a precise mass shift, making it an invaluable tracer in mass spectrometry-based analyses.

The key quantitative properties of **L-Isoleucine-13C6,15N** are summarized in the table below. These values are compiled from various commercial suppliers and databases.

Property	Value	References
Molecular Formula	$^{13}\text{C}_6\text{H}_{13}^{15}\text{NO}_2$	[1] [2] [3]
Molecular Weight	138.12 g/mol	[1] [2] [4] [5] [6] [7]
Exact Mass	138.112 Da	[6]
CAS Number	202468-35-7	[1] [2] [4] [7] [8]
Isotopic Purity	≥ 98 atom % ^{13}C , ≥ 98 atom % ^{15}N	[2]
Chemical Purity	$\geq 95\%$ (CP)	[1] [2]
Physical Form	Solid, white to off-white powder	[1] [9]
Melting Point	168-170 °C (literature)	[1] [2]
Optical Activity	$[\alpha]_{D}^{25} +40.0^\circ$, c = 2 in 5 M HCl	[1] [2]
Mass Shift (M+)	M+7	[1] [2]


Applications in Research and Development

L-Isoleucine-13C6,15N is a critical tool in various research areas, primarily due to its utility as an internal standard and tracer in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[\[9\]](#) Its applications are central to quantitative proteomics and metabolic flux analysis, providing deep insights into cellular processes, disease mechanisms, and drug action.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

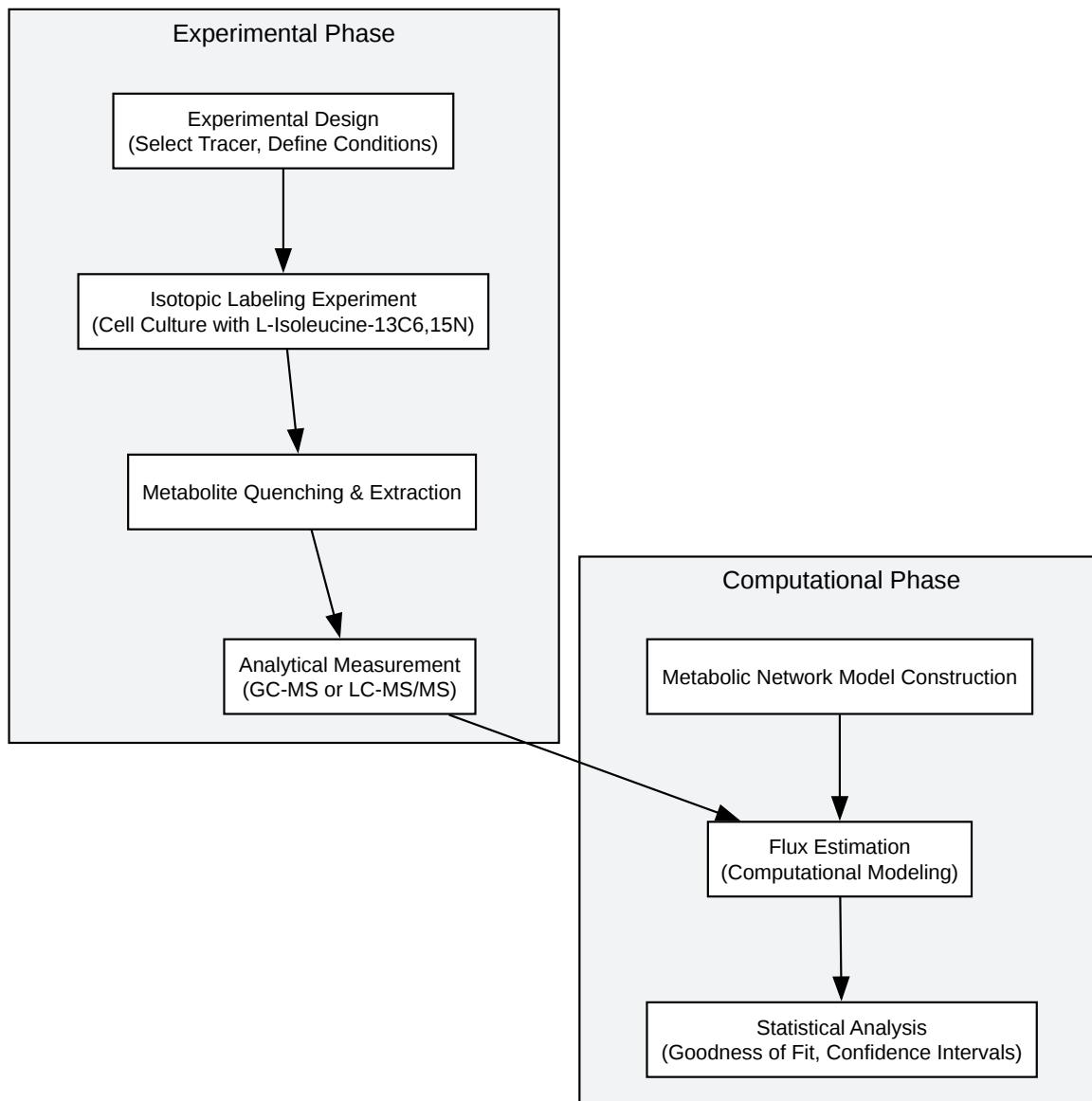
SILAC is a powerful technique for the accurate relative quantification of proteins between different cell populations.[\[10\]](#)[\[11\]](#)[\[12\]](#) The methodology involves metabolically incorporating "light" (natural abundance) and "heavy" (isotope-labeled) amino acids into the proteomes of two distinct cell populations. **L-Isoleucine-13C6,15N** serves as a "heavy" amino acid in this context.

The general workflow for a SILAC experiment using **L-Isoleucine-13C6,15N** is depicted below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for a SILAC experiment.

- Cell Culture and Labeling:
 - Select two populations of the same cell line.
 - Culture one population in "light" SILAC medium containing natural L-isoleucine.
 - Culture the second population in "heavy" SILAC medium, where natural L-isoleucine is replaced with **L-Isoleucine-13C6,15N**.
 - Ensure cells undergo a sufficient number of doublings (typically at least five) to achieve complete incorporation (>97%) of the labeled amino acid.[11][13] This can be verified by a preliminary mass spectrometry analysis.
- Experimental Treatment:
 - Apply the desired experimental condition (e.g., drug treatment) to one cell population (typically the "heavy" labeled cells) while maintaining the other as a control.[14]
- Cell Lysis and Protein Extraction:
 - Harvest both cell populations separately.
 - Lyse the cells using a suitable lysis buffer to extract the proteins.
 - Determine the protein concentration for each lysate using a standard protein assay.
- Sample Mixing and Digestion:
 - Mix equal amounts of protein from the "light" and "heavy" cell lysates.[15]
 - Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.[16]
- LC-MS/MS Analysis:
 - Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]


- Data Analysis:

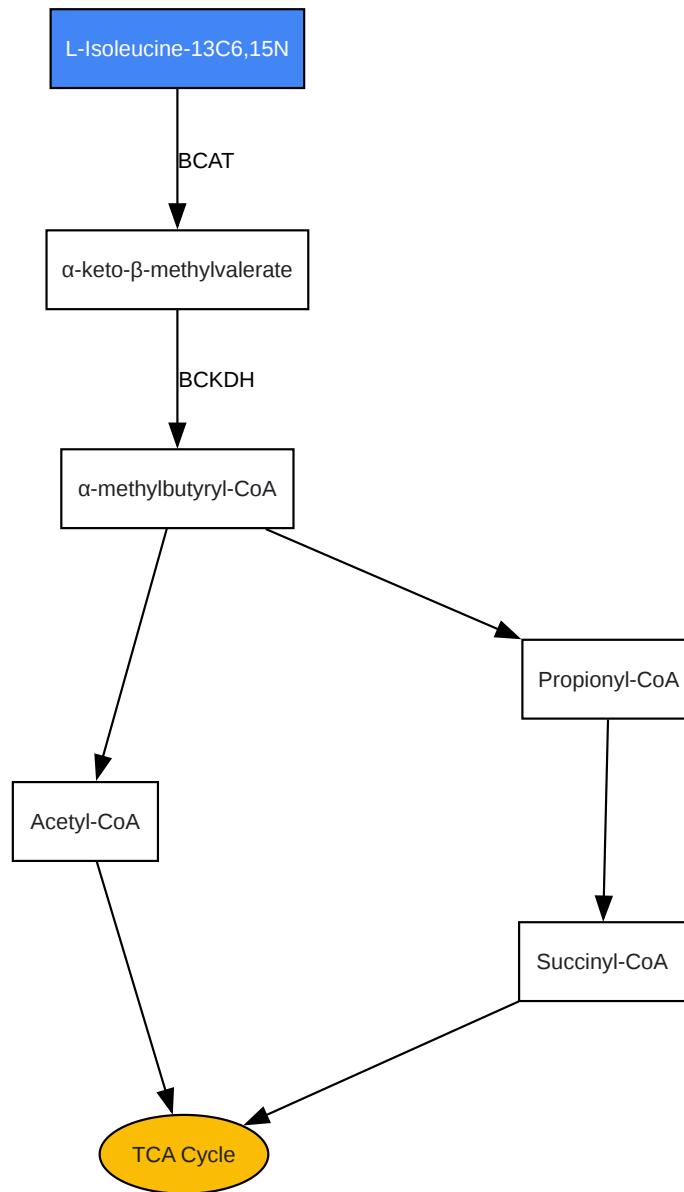
- Utilize specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[14]
- The ratio of the peak intensities in the mass spectrum directly reflects the relative abundance of the protein in the two cell populations.[12]

Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[18][19] By introducing a ¹³C-labeled substrate, such as **L-Isoleucine-13C6,15N**, into a biological system, researchers can trace the flow of the ¹³C atoms through the metabolic network.

The workflow for a 13C-MFA experiment involves several key stages, from experimental design to computational modeling and analysis.

[Click to download full resolution via product page](#)


Caption: Workflow for a ¹³C-Metabolic Flux Analysis experiment.

- Experimental Design:

- Define the metabolic network of interest and the specific fluxes to be quantified.[[14](#)]
- Select the appropriate ¹³C-labeled tracer. In this case, **L-Isoleucine-13C6,15N** would be used to trace the catabolism of isoleucine.
- Isotopic Labeling Experiment:
 - Culture cells in a defined medium containing **L-Isoleucine-13C6,15N** until they reach a metabolic and isotopic steady state.[[14](#)]
- Metabolite Quenching and Extraction:
 - Rapidly quench metabolism to halt all enzymatic activity.[[18](#)]
 - Extract intracellular metabolites for analysis.
- Analytical Measurement:
 - Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (GC-MS or LC-MS/MS) or NMR spectroscopy.[[18](#)] This provides the mass isotopomer distributions.
- Metabolic Network Model Construction:
 - Construct a stoichiometric model of the relevant metabolic pathways.[[14](#)]
- Flux Estimation:
 - Use specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the metabolic model to the measured mass isotopomer distributions.[[14](#)][[20](#)][[21](#)]
- Statistical Analysis:
 - Perform statistical analyses to assess the goodness-of-fit of the estimated fluxes and to calculate confidence intervals for each flux value.[[14](#)]

Isoleucine Catabolism and its Link to Central Carbon Metabolism

L-Isoleucine is a branched-chain amino acid (BCAA) that, upon catabolism, provides intermediates for the tricarboxylic acid (TCA) cycle.[\[22\]](#)[\[23\]](#) The degradation of isoleucine ultimately yields acetyl-CoA and succinyl-CoA, making it both a ketogenic and glucogenic amino acid.[\[22\]](#) Tracing the incorporation of the ^{13}C and ^{15}N from labeled isoleucine into these intermediates allows for the quantification of flux through this pathway.

[Click to download full resolution via product page](#)

Caption: Isoleucine catabolism pathway feeding into the TCA cycle.

Conclusion

L-Isoleucine-13C6,15N is an indispensable tool for modern biological and biomedical research. Its well-defined chemical and physical properties, coupled with its utility in powerful analytical techniques like SILAC and 13C-MFA, enable researchers to gain unprecedented quantitative insights into complex biological systems. This guide provides a foundational understanding of its core characteristics and a detailed overview of its application in key experimental workflows, empowering scientists and drug development professionals to leverage this technology for their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. L-Isoleucine-13C6,15N 13C 98atom , 15N 98atom , 95 CP 202468-35-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. L-Isoleucine ($\text{^{13}\text{C}}$ $\text{^{15}\text{N}}$, 99%; $\text{^{13}\text{C}}$ $\text{^{15}\text{N}}$, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 8. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 13. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [benchchem.com](#) [benchchem.com]
- 15. [benchchem.com](#) [benchchem.com]
- 16. [pubs.acs.org](#) [pubs.acs.org]
- 17. [documents.thermofisher.com](#) [documents.thermofisher.com]
- 18. [benchchem.com](#) [benchchem.com]
- 19. A Guide to ¹³C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 20. [mfa.vueinnovations.com](#) [mfa.vueinnovations.com]
- 21. METTRAN - Software for ¹³C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 22. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. [ttuhsc.edu](#) [ttuhsc.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to L-Isoleucine-¹³C₆,¹⁵N: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12405800#l-isoleucine-13c6-15n-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com